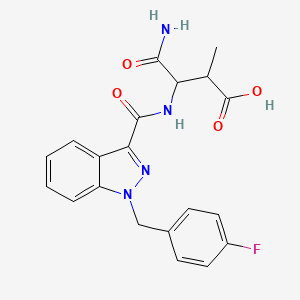
VUF11207 (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VUF11207 is a potent agonist of the G protein-coupled chemokine receptor 7 (CXCR7; EC50 = 1.6 nM for β-arrestin recruitment to CXCR7). It also reduces CXCR7 cell surface expression (EC50 = 14.1 nM) in vitro.
Scientific Research Applications
Preparation of Fluorinated Compounds
VUF11207 (trifluoroacetate salt) plays a significant role in the synthesis of fluorinated organic molecules. A study highlighted the use of an amidinate salt of hexafluoroacetone hydrate, which, upon base-promoted release of trifluoroacetate, enables nucleophilic trifluoromethylation reactions. This process demonstrates the importance of trifluoroacetate in producing high yields of trifluoromethylated products, which are crucial in various chemical and pharmaceutical applications (Riofski, Hart, & Colby, 2013).
Synthesis of Formamides
Trifluoroacetate guanidinium salt, an ionic liquid, was utilized as a catalyst in the synthesis of formamides. This illustrates the trifluoroacetate salt's role in facilitating chemical reactions, particularly in solvent-free conditions at room temperature, making it an eco-friendly and efficient catalyst in organic synthesis (Baghbanian & Farhang, 2013).
Organic Synthesis Applications
Trifluoroacetic acid, a component of VUF11207, is extensively used in organic synthesis, serving as a solvent, catalyst, and reagent. It facilitates various chemical transformations such as rearrangements, deprotections, oxidations, reductions, and hydroarylations. This versatility underlines the acid's integral role in diverse chemical processes (López & Salazar, 2013).
Lithium-Ion Battery Electrolytes
Trifluoroacetate is used as a co-solvent in lithium-ion battery electrolytes, particularly for low-temperature applications. Research focused on various trifluoroacetate solvents, highlighting their impact on the dissociation of LiPF6 salt and mobility of solvated Li+ ions, emphasizing the importance of trifluoroacetate's molecular structure in battery performance (Lu et al., 2013).
Optical and Photonics Materials
Trifluoroacetic acid is utilized as a fluorine source in the chemical processing of inorganic metal fluoride and oxyfluoride materials for optics and photonics applications. This includes the preparation of nanoparticles, thin films, and nanocomposites, highlighting its utility in the development of materials with advanced optical properties (Fujihara & Tokumo, 2009).
Properties
Molecular Formula |
C27H35FN2O4 · CF3COOH |
|---|---|
Molecular Weight |
584.6 |
InChI |
InChI=1S/C27H35FN2O4.C2HF3O2/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;3-2(4,5)1(6)7/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;(H,6,7)/b19-15+; |
InChI Key |
GZXNWMFPSYCITC-QTCZRQAZSA-N |
SMILES |
COC1=CC(C(N(CCC2N(C)CCC2)C/C(C)=C/C3=CC=CC=C3F)=O)=CC(OC)=C1OC.OC(C(F)(F)F)=O |
Synonyms |
N-[(2E)-3-(2-fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-benzamide trifluoroacetate salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)
